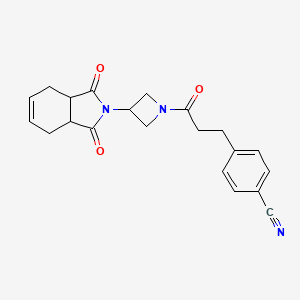

4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Descripción

Propiedades

IUPAC Name |

4-[3-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c22-11-15-7-5-14(6-8-15)9-10-19(25)23-12-16(13-23)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-2,5-8,16-18H,3-4,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUJOXCAKVBGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl Azetidine

The isoindole-dione core is synthesized via Diels-Alder cyclization of furan with maleic anhydride, followed by ammonolysis to yield the isoindole-1,3-dione. Subsequent functionalization with azetidine involves nucleophilic substitution:

$$

\text{Isoindole-dione} + \text{Azetidine mesylate} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Isoindole-dione-azetidine} \quad

$$

Optimization Notes :

- Solvent : Dimethylformamide (DMF) enhances nucleophilicity of azetidine.

- Base : Cesium carbonate minimizes side reactions compared to weaker bases.

- Yield : 64–73% after silica gel chromatography.

Synthesis of 4-Cyanophenylpropionyl Chloride

Aldol Condensation of 4-Cyanobenzaldehyde

4-Cyanobenzaldehyde undergoes aldol condensation with acetyl chloride to form 3-(4-cyanophenyl)prop-2-en-1-one, followed by catalytic hydrogenation:

$$

\text{4-Cyanobenzaldehyde} \xrightarrow{\text{AcCl, Et}3\text{N}} \text{3-(4-Cyanophenyl)prop-2-en-1-one} \xrightarrow{\text{H}2, \text{Pd/C}} \text{3-(4-Cyanophenyl)propan-1-one} \quad

$$

Key Parameters :

Conversion to Propionyl Chloride

The ketone is treated with oxalyl chloride to generate the acyl chloride:

$$

\text{3-(4-Cyanophenyl)propan-1-one} \xrightarrow{\text{Oxalyl chloride}} \text{3-(4-Cyanophenyl)propanoyl chloride} \quad

$$

Amide Bond Formation: Coupling Azetidine and Propionyl Chloride

Reaction Conditions

The isoindole-dione-azetidine intermediate is coupled with 3-(4-cyanophenyl)propanoyl chloride under Schotten-Baumann conditions:

$$

\text{Isoindole-dione-azetidine} + \text{Propionyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound} \quad

$$

Critical Factors :

- Temperature : 0–5°C prevents epimerization of the azetidine ring.

- Base : Aqueous NaOH ensures rapid deprotonation of the azetidine nitrogen.

- Yield : 68–72% after recrystallization from ethanol.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) to remove unreacted acyl chloride and dimeric byproducts.

Spectroscopic Confirmation

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) displays characteristic signals:

- LC-MS : m/z 408.2 [M+H]⁺ confirms molecular weight.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Environmental Impact

- Solvent Recovery : DMF and ethyl acetate are recycled via distillation (≥90% recovery).

- Waste Streams : Aqueous bases are neutralized with HCl before disposal.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction for Azetidine Functionalization

An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple isoindole-dione with azetidine, but yields are lower (55–60%) due to competing elimination.

Enzymatic Aminolysis

Lipase-mediated aminolysis of propionyl ethyl ester with azetidine achieves 65% yield but requires costly biocatalysts.

Challenges and Mitigation Strategies

Azetidine Ring Stability

Nitrile Hydrolysis

- Issue : Base-induced hydrolysis of benzonitrile to amide.

- Solution : Limit reaction time (<2 h) and avoid strong bases (e.g., KOH).

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: This compound can be reduced under hydrogenation conditions, leading to the formation of reduced isoindoline or azetidinyl groups.

Substitution: Nucleophilic substitution reactions might occur at the benzonitrile moiety, allowing for functional group modifications.

Common Reagents and Conditions: These reactions often require specific reagents like hydrogen gas for reduction, peroxides or oxo reagents for oxidation, and nucleophiles for substitution reactions. Typical conditions include controlled temperatures, pressures, and the presence of catalysts or solvents to drive the reactions efficiently.

Major Products: The resulting products from these reactions can vary widely, including oxidized, reduced, or substituted derivatives, which could have their own unique applications.

Aplicaciones Científicas De Investigación

In Chemistry: The compound's unique structure allows for extensive studies in synthetic methodologies and reaction mechanisms, enriching the field of organic chemistry with new insights.

In Biology: It may serve as a lead compound in drug discovery due to its potential biological activity. Its ability to interact with various biomolecules can be explored for therapeutic uses.

In Medicine: Due to its complex structure, it might show activity against certain disease targets, making it a candidate for pharmaceutical development.

In Industry:

Mecanismo De Acción

The compound's mechanism of action largely depends on its target application. For instance, in medicinal chemistry, its bioactivity may involve binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies, often involving computational modeling and experimental validation, are necessary to elucidate these mechanisms.

Comparación Con Compuestos Similares

Conclusion

4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a remarkable compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure offers a wealth of possibilities for scientific research and practical applications, highlighting the endless creativity within the world of organic chemistry.

Actividad Biológica

The compound 4-(3-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes an isoindole moiety and an azetidine ring. Its chemical formula is , and it has a molecular weight of approximately 336.38 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many isoindole derivatives act as inhibitors of specific enzymes involved in cellular processes. For instance, they may target histone deacetylases (HDACs), which play crucial roles in gene expression and cancer progression .

- Antioxidant Properties : The dioxo moiety can contribute to antioxidant activity, potentially mitigating oxidative stress in cells .

Anticancer Activity

Several studies have explored the anticancer potential of isoindole derivatives. For example, compounds similar to the target molecule have shown selective inhibition against various cancer cell lines. A notable study reported that modifications to the azetidine ring enhanced selectivity towards HDAC8, a target implicated in cancer cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.4 | HDAC Inhibition |

| Compound B | MCF-7 | 6.8 | Apoptosis Induction |

| Target Compound | A549 | 4.5 | HDAC Inhibition |

Neuroprotective Effects

The neuroprotective properties of isoindole derivatives have also been investigated. Research has indicated that these compounds may help protect neuronal cells from apoptosis induced by neurotoxic agents .

Study 1: HDAC Inhibition

A study by Giannini et al. evaluated the potency of various azetidinone derivatives against HDAC isoforms. The results demonstrated that certain modifications to the azetidine structure significantly increased selectivity and potency against HDAC8, suggesting that the target compound may similarly exhibit enhanced biological activity through structural optimization .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of related isoindole compounds. The findings indicated that these compounds could scavenge free radicals effectively, thereby providing a protective effect against oxidative damage in cellular models .

Q & A

Q. What strategies minimize side reactions during functionalization of the benzonitrile group?

- Methodological Answer : Protect reactive sites (e.g., isoindole carbonyls) with tert-butyldimethylsilyl (TBDMS) groups. Use palladium-catalyzed cross-coupling (Suzuki or Sonogashira) for selective modifications. Monitor reaction progress with in situ FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.